REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].C([O-])(=O)C.[Mn+2:17].C([O-])(=O)C>>[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10].[Mn+2:17].[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
both placed into a reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser, Dean-stark trap
|
Type
|
CUSTOM
|
Details
|
Nitrogen gas was bubbled into the reactants
|
Type
|
CUSTOM
|
Details
|
Overheads and condensate from the reaction were collected in the trap
|
Type
|
STIRRING
|
Details
|
the reactants were stirred for an additional two hours at 140° C. until the reaction
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at 100° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-].[Mn+2].C(CCCCCC(C)(C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |